molecular formula C14H11N3O B2646842 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol CAS No. 140397-82-6

3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol

Cat. No.: B2646842
CAS No.: 140397-82-6
M. Wt: 237.262
InChI Key: GHSRLQHTSTVQNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol typically involves the reaction of 1-phenyl-1H-pyrazol-3-ol with pyridine-2-carbaldehyde under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired pyrazole derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), leading to the activation of apoptotic pathways in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring with a pyridine moiety, which imparts distinct electronic and steric properties. This structural uniqueness contributes to its diverse reactivity and broad range of applications in various scientific fields .

Properties

IUPAC Name

5-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWOIFYAFVEXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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